(Dichloromethoxy)ethane

Description

Nomenclature and Chemical Structure of 1-Chloro-2-(chloromethoxy)ethane (C₃H₆Cl₂O)

The compound with the molecular formula C₃H₆Cl₂O is systematically named 1-Chloro-2-(chloromethoxy)ethane . sigmaaldrich.comnih.gov This nomenclature indicates an ethane (B1197151) backbone where one hydrogen is replaced by a chloro group at position 1, and another hydrogen is replaced by a chloromethoxy group at position 2.

It is also known by several synonyms, including:

2-Chloroethyl chloromethyl ether mallakchemicals.comcymitquimica.com

Chloromethyl 2-chloroethyl ether mallakchemicals.com

Diethylene glycol dichloride mallakchemicals.com

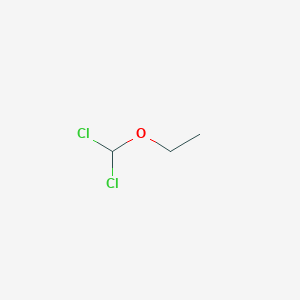

The chemical structure of 1-Chloro-2-(chloromethoxy)ethane is defined by its specific arrangement of atoms. This structure can be represented in various ways, including the SMILES notation C(CCl)OCCl and the InChI key LUTWEKBTDWRTSE-UHFFFAOYSA-N. sigmaaldrich.comcymitquimica.combiosynth.com These identifiers provide a unique and unambiguous representation of the molecule's connectivity.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 128.98 g/mol | moldb.combiosynth.com |

| Boiling Point | 147 °C | mallakchemicals.combiosynth.com |

| Density | 1.28 g/cm³ | mallakchemicals.combiosynth.com |

| Flash Point | 74 °C | biosynth.com |

Classification within the Halogenated Ether Family

1-Chloro-2-(chloromethoxy)ethane is classified as a di-halogenated ether. This classification is based on the presence of two chlorine atoms within its molecular structure. The ether functional group and the halogen substituents are the key features that dictate its chemical reactivity and physical properties. Its structure, consisting of a chloroethyl group attached to a chloromethoxy group, influences its reactivity, particularly its role as an alkylating agent in chemical synthesis.

Academic Significance and Research Context

The academic and research significance of 1-Chloro-2-(chloromethoxy)ethane lies primarily in its utility as a chemical intermediate in organic synthesis. mallakchemicals.com Its bifunctional nature, possessing two reactive sites, makes it a valuable building block for the construction of more complex molecules.

Research has highlighted its role in the synthesis of pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). mallakchemicals.com For instance, it is a key component in the synthesis of antiviral agents, such as derivatives of Valacyclovir. The compound's ability to participate in nucleophilic substitution reactions allows for the introduction of various functional groups, making it a versatile tool for medicinal chemists.

Furthermore, 1-Chloro-2-(chloromethoxy)ethane is used in the chemical industry for the production of other chlorinated compounds and has been explored as an intermediate in the manufacturing of polymers. Its reactivity is enhanced by the presence of the chloromethoxy group, making it a more potent alkylating agent compared to similar, non-chlorinated ethers.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dichloromethoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2O/c1-2-6-3(4)5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNJTZVLAVUIDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505433 | |

| Record name | (Dichloromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5374-05-0 | |

| Record name | (Dichloromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Reactivity of Dichloromethoxy and Chloromethoxy Ethers

Alkylating Properties and Their Mechanistic Basis

Chloroalkyl ethers are classified as alkylating agents. ca.gov This reactivity stems from their ability to transfer an alkyl or substituted alkyl group to a nucleophilic substrate. The mechanistic basis for this property is the nucleophilic substitution reaction at the α-carbon.

The presence of the ether oxygen atom significantly enhances the electrophilicity of the adjacent carbon, making it susceptible to nucleophilic attack. In an SN1-type mechanism, the compound readily forms a highly reactive, resonance-stabilized carbocation that rapidly alkylates any available nucleophile. masterorganicchemistry.com In an SN2-type mechanism, the carbon-chlorine bond is polarized and weakened by the adjacent oxygen, making it a good substrate for direct displacement by a strong nucleophile. highfine.com This potent alkylating ability is harnessed in various synthetic applications, such as the introduction of protecting groups. highfine.com

Hydrolytic Stability and Decomposition Mechanisms

The stability of (dichloromethoxy)ethane towards hydrolysis is relatively low. The presence of two electron-withdrawing chlorine atoms and an ether oxygen on the same carbon atom makes the molecule susceptible to attack by water. Hydrolysis likely proceeds through a nucleophilic substitution mechanism, where water acts as the nucleophile, ultimately leading to the formation of formic acid derivatives and hydrogen chloride.

At elevated temperatures, chlorinated hydrocarbons can undergo thermal decomposition. For compounds like 1,2-dichloroethane (B1671644), decomposition can proceed via the elimination of hydrogen chloride (HCl) to form vinyl chloride. researchgate.net Another potential pathway is the homolytic cleavage of a carbon-chlorine bond to generate radical intermediates. njit.edu For this compound, thermal decomposition would likely involve complex pathways, including the elimination of HCl and potential fragmentation of the ether linkage, leading to a mixture of smaller chlorinated and oxygenated products.

Exploration of Other Reaction Types

The reactivity of dichloromethoxy and chloromethoxy ethers extends beyond simple substitution reactions. These compounds can participate in more complex transformations, including carbon-carbon bond-forming reactions and cyclizations, leveraging the electrophilic nature of the carbon atom bonded to two heteroatoms.

Coupling Reactions

While direct participation of this compound in modern transition-metal-catalyzed cross-coupling reactions is not extensively documented in the literature, its related analogue, dichloromethyl methyl ether (DCME), is well-known to act as a formylating agent. This reaction represents a form of carbon-carbon bond formation with electron-rich aromatic compounds, akin to a Friedel-Crafts reaction.

In this type of transformation, a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄), activates the dichloromethyl ether. This activation generates a highly electrophilic species, likely a methoxychlorocarbenium ion, [CH₃O-CHCl]⁺. This electrophile is then attacked by an electron-rich aromatic ring, leading to the formation of a dichloromethyl-substituted intermediate. Subsequent hydrolysis of this intermediate yields the corresponding aromatic aldehyde.

Although alkenes can be formylated with dichloromethyl methyl ether, the reaction with simple olefins like isobutene can lead to the formation of 2:1 addition products rather than the direct formylation product. However, more sterically hindered alkenes or different substrates like dialkylacetylenes can undergo successful formylation. The reactivity of the intermediate chloro ether adducts is often higher than the starting dichloromethyl ether, driving the reaction towards more complex products in some cases.

Table 1: Examples of Formylation Reactions using Dichloromethyl Methyl Ether

| Aromatic Substrate | Lewis Acid | Product(s) | Global Yield (%) | Reference |

|---|---|---|---|---|

| 1,3-Dimethoxybenzene | TiCl₄ | 2,4-Dimethoxybenzaldehyde & 2,6-Dimethoxybenzaldehyde | 79 | |

| 3,5-Dimethylphenol | TiCl₄ | 2-Hydroxy-4,6-dimethylbenzaldehyde & 4-Hydroxy-2,6-dimethylbenzaldehyde | 78 | |

| 3-Methoxyphenol | TiCl₄ | Mixture of 3 regioisomers | 61 | |

| Phenol | TiCl₄ | 2-Hydroxybenzaldehyde & 4-Hydroxybenzaldehyde | Low (Decomposition) |

The principles of these formylation reactions suggest that this compound could potentially serve a similar role as an electrophilic partner in C-C bond-forming reactions with suitable nucleophiles.

Ether Transfer Reactions

The term "ether transfer reaction" is not a standard classification in organic chemistry. However, the reactivity of α-chloro and α,α-dichloro ethers can be interpreted in the context of transferring an alkyl or alkoxy group. Dichloromethyl ethers are known to act as efficient reagents for replacing hydroxyl and carbonyl oxygen atoms with chlorine atoms.

The primary reaction that ethers undergo is acidic cleavage, typically with strong acids like HBr or HI. This process involves the protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. Depending on the structure of the ether, this can proceed via an Sₙ1 or Sₙ2 mechanism. For ethers with primary and secondary alkyl groups, the reaction follows an Sₙ2 pathway, with the nucleophile attacking the less sterically hindered carbon.

In the case of this compound, the presence of the electron-withdrawing chlorine atoms on the adjacent carbon would influence the reaction, but cleavage would still be expected under harsh acidic conditions, leading to ethanol, an alkyl halide, and other potential products.

Furthermore, dichloromethyl methyl ether has been shown to react with alcohols to produce alkyl chlorides, and with carboxylic acids to form acid chlorides, demonstrating its ability to facilitate the transfer of a chlorine atom.

Prins-type Cyclization Reactions

The Prins reaction is a powerful acid-catalyzed carbon-carbon bond-forming reaction between an alkene (or alkyne) and a carbonyl compound. The reaction proceeds through an oxocarbenium ion intermediate, which is trapped by the π-nucleophile of the alkene to form a new carbocation. This intermediate can then be trapped by a nucleophile or lose a proton to yield various products, including tetrahydropyran (B127337) (THP) rings. The stereochemical outcome of the Prins cyclization is generally predictable, proceeding through a chair-like transition state.

While the Prins reaction traditionally uses aldehydes or ketones, reagents that can generate an oxocarbenium ion under Lewis acidic conditions can also initiate the cyclization. This compound, in the presence of a Lewis acid, is a potential precursor for such an electrophilic intermediate. The Lewis acid could abstract a chloride ion to form an ethoxychlorocarbenium ion, [CH₃CH₂O-CHCl]⁺, which can then be attacked by a homoallylic alcohol or a similar olefinic substrate.

This pathway is particularly relevant for the synthesis of halogenated tetrahydropyrans, which are found in a variety of natural products. The intramolecular trapping of the oxocarbenium ion by the alkene would form the heterocyclic ring, and the subsequent trapping of the resulting carbocation by a chloride ion (from the Lewis acid complex) would yield a chlorosubstituted tetrahydropyran.

Key aspects of Prins-type cyclizations include:

Lewis Acid Catalysis : A variety of Lewis acids, such as SnBr₄, TMSBr, and TiCl₄, have been used to promote the reaction. The choice of Lewis acid can influence the reaction pathway and stereoselectivity.

Stereoselectivity : The formation of the tetrahydropyran ring often occurs with high diastereoselectivity. However, side reactions like the competing 2-oxonia-Cope rearrangement can sometimes lead to racemization or the formation of unexpected products.

Substrate Scope : The reaction is widely applicable for the construction of substituted tetrahydropyran rings, which are common motifs in natural product synthesis.

The use of α-acetoxy ethers in Prins-type cyclizations has been explored as a method to generate the necessary oxocarbenium ion while avoiding the potential for racemization that can occur when starting with aldehydes. This supports the plausibility of using a dichlorinated ether like this compound as a stable precursor for the key electrophilic intermediate in a modified Prins cyclization.

Table 2: List of Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | 1,1-dichloro-1-ethoxyethane | C₃H₆Cl₂O |

| Dichloromethyl methyl ether | 1,1-dichloro-1-methoxy-methane | C₂H₄Cl₂O |

| Titanium tetrachloride | Titanium(IV) chloride | TiCl₄ |

| Tin(IV) chloride | Tin(IV) chloride | SnCl₄ |

| Isobutene | 2-Methylprop-1-ene | C₄H₈ |

| 1,3-Dimethoxybenzene | 1,3-Dimethoxybenzene | C₈H₁₀O₂ |

| 3,5-Dimethylphenol | 3,5-Dimethylphenol | C₈H₁₀O |

| 3-Methoxyphenol | 3-Methoxyphenol | C₇H₈O₂ |

| Phenol | Phenol | C₆H₆O |

| 2,4-Dimethoxybenzaldehyde | 2,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ |

Applications in Advanced Organic Synthesis and Materials Science

Role as Chemical Protecting Groups

In multi-step organic synthesis, it is often crucial to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. Chloroalkyl ethers are instrumental in introducing some of the most robust and versatile protecting groups.

The 2-Methoxyethoxymethyl (MEM) group is a widely used protecting group for alcohols, prized for its stability and specific conditions for removal. It is typically introduced using 2-methoxyethoxymethyl chloride (MEM-Cl). The protection of an alcohol is generally achieved by first deprotonating the alcohol with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), followed by the addition of MEM-Cl.

The MEM group is favored over similar protecting groups like the methoxymethyl (MOM) group because it is often more easily installed and removed. Cleavage of the MEM ether to regenerate the alcohol can be accomplished using a variety of Lewis and Brønsted acids.

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another exceptionally useful acetal-type protecting group, introduced via 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). Developed in 1980, the SEM group offers a unique combination of stability and mild, selective removal conditions, making it suitable for protecting a wide array of functional groups, including alcohols, amines, phenols, and carboxylic acids.

A key feature of the SEM group is its stability under conditions that cleave other common protecting groups like THP and TBDMS. It is resilient to bases, organometallic reagents, oxidants, reductants, and mild acids. This stability allows for extensive chemical transformations on other parts of the molecule without disturbing the protected functionality.

Deprotection of the SEM group is highly versatile and can be triggered under different conditions, most notably with fluoride (B91410) ion sources or strong acids. The presence of the silicon atom allows for cleavage via fluoride ions (such as tetrabutylammonium (B224687) fluoride), which proceeds through a beta-elimination mechanism. Alternatively, strongly acidic conditions can also remove the group.

Reagent in Complex Molecule Construction

Beyond their role in protection chemistry, chlorinated ethers and related compounds serve as valuable reagents for building complex molecular frameworks by introducing specific structural units or participating in catalytic cycles.

Halogenated ethers and acetals can act as synthons for introducing specific functional groups into molecules. For instance, compounds structurally related to (Dichloromethoxy)ethane, such as Diethoxymethane (DEM), are utilized as ethoxymethylating agents or as stable equivalents of formaldehyde (B43269). This allows for the controlled, one-carbon homologation that is essential in the synthesis of many natural products and pharmaceutical agents. The ability to deliver a CH₂O or related fragment is a cornerstone of modern synthetic strategy.

Chlorinated hydrocarbons play a role in various catalytic processes. For example, the catalytic oxidation of 1,2-dichloroethane (B1671644) is a significant area of research for environmental remediation. In synthetic applications, related chlorinated compounds like chloroform (B151607) can participate in copper-catalyzed cross-dehydrogenative coupling reactions or visible-light photoredox catalysis to facilitate complex bond formations and annulation cascades. These reactions leverage the reactivity of the carbon-chlorine bond to generate intermediates that drive the construction of intricate cyclic and heterocyclic systems.

Precursors for Specialty Chemicals and Advanced Materials

The fundamental hydrocarbon backbone of this compound is ethane (B1197151) itself. Ethane is a primary feedstock in the chemical industry, chiefly for the production of ethylene (B1197577) through steam cracking. Ethylene is a foundational building block for a vast array of materials.

Furthermore, ethane can be converted to 1,2-dichloroethane (EDC) through processes like oxidative chlorination. Approximately 95% of the world's EDC is used for the production of vinyl chloride monomer, which is subsequently polymerized to create polyvinyl chloride (PVC), one of the most widely used plastics. EDC also serves as a valuable industrial solvent and an intermediate in the synthesis of other specialty chemicals. This pathway from simple hydrocarbons like ethane to essential commodity chemicals and advanced polymers underscores the importance of chlorinated alkanes as precursors in materials science.

Synthesis of Pharmaceutical Intermediates and Agrochemicals

Chlorinated organic compounds are significant in the synthesis of a wide array of pharmaceuticals and agrochemicals due to the reactivity of the carbon-chlorine bond, which allows for various chemical transformations. The presence of both chloro and methoxy (B1213986) functional groups on an ethane backbone suggests that molecules like 1,1-dichloro-2-methoxyethane (B14696904) and 1,2-dichloro-1-methoxyethane (B8791864) could serve as versatile building blocks.

Detailed, large-scale studies outlining the use of these specific compounds in the synthesis of commercial pharmaceutical intermediates or agrochemicals are limited. However, the principles of organic synthesis suggest that their structural motifs could be advantageous. For instance, dichlorinated compounds can be precursors to alkynes or can undergo nucleophilic substitution reactions. The methoxy group can influence the reactivity and solubility of the molecule.

The broader class of chlorinated ethers has been used in the synthesis of complex organic molecules. For example, dichloromethyl methyl ether, a related compound, is utilized in the formylation of aromatic compounds and as a chlorinating agent. This suggests that dichloromethoxy-ethane isomers could potentially be employed in similar capacities, although specific research data to support this is not currently prevalent.

Table 1: Properties of this compound Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,1-dichloro-2-methoxyethane | 34862-07-2 | C₃H₆Cl₂O | 128.99 |

| 1,2-dichloro-1-methoxyethane | 41683-62-9 | C₃H₆Cl₂O | 128.985 |

This table presents basic chemical information for isomers of this compound.

Research on Components for Energy Storage Devices (e.g., Electrolytes for Lithium Metal Batteries)

In the field of materials science, particularly for energy storage, there is ongoing research into novel electrolyte components for lithium metal batteries to enhance performance and safety. Ether-based solvents are of interest due to their good electrochemical stability and solvating properties for lithium salts.

While there is no specific and detailed research focusing on "this compound" as a primary component in lithium battery electrolytes, the study of chlorinated and fluorinated ethers provides a basis for their potential consideration. Halogenation of electrolyte solvents is a known strategy to modify their physical and chemical properties, such as oxidative stability and the formation of a stable solid-electrolyte interphase (SEI) on the anode.

Research into related compounds, such as fluorinated ethers, has shown that they can contribute to improved battery performance. However, the impact of chlorine substitution on the performance of ether-based electrolytes is not as well-documented. The presence of chlorine atoms could potentially influence the electrochemical window of the electrolyte and the composition of the SEI layer, which are critical factors for battery cycle life and safety. Further experimental investigation would be necessary to determine the viability and performance characteristics of this compound or its isomers as electrolyte components for lithium metal batteries.

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific published research focusing on the computational chemistry and theoretical investigation of the compound this compound, also known as dichloromethyl ethyl ether.

Therefore, it is not possible to provide detailed research findings, data tables, or an in-depth analysis for the requested sections and subsections, as the primary research data for this specific molecule does not appear to be publicly available. The required information for Density Functional Theory (DFT) studies—including electronic structure analysis, geometry optimization, and prediction of properties—and for Molecular Dynamics (MD) simulations on solvation phenomena is absent from the scientific record.

To fulfill the request, original research involving sophisticated computational chemistry software and methods would need to be conducted. Such an undertaking is beyond the scope of this service.

Computational Chemistry and Theoretical Investigations of Dichloromethoxy Ethane

Molecular Dynamics (MD) Simulations

Studies of Interfacial Behavior (e.g., Solid Electrolyte Interphases)

There is no available research in the reviewed scientific literature specifically investigating the interfacial behavior of (Dichloromethoxy)ethane, including its potential role or interactions within solid electrolyte interphases (SEI). Studies on SEI formation are critical for advancements in battery technology, but these investigations have not yet been extended to include this compound.

Mechanistic Insights through Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding reaction mechanisms at a molecular level. However, the application of these methods to this compound is not documented in the current body of scientific literature.

Energy Profiles and Transition State Analysis for Reaction Pathways

No published studies were found that detail the energy profiles or transition state analyses for reaction pathways involving this compound. Such studies would provide valuable insights into its reactivity, stability, and potential chemical transformations, but this area remains unexplored.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Chemistry

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the activities of chemical compounds. A comprehensive search of chemical and computational databases indicates that no QSAR models have been developed or published for this compound.

Exploration of Non-Linear Optical (NLO) Properties

The exploration of non-linear optical (NLO) properties is a significant area of materials science research. However, there are no available theoretical or experimental studies focused on the NLO properties of this compound in the scientific literature.

Environmental and Green Chemistry Perspectives in Research

Academic Studies on Degradation Pathways and Fate in Model Environmental Systems

The environmental persistence and degradation of chlorinated organic compounds like (Dichloromethoxy)ethane are of significant interest. While specific studies on this compound are limited, research on analogous compounds such as chloromethyl methyl ether (CMME) and other chlorinated ethanes provides insight into its likely environmental behavior. The primary degradation pathways are anticipated to be hydrolysis and photo-oxidation. publications.gc.ca

In aquatic environments, hydrolysis is a key degradation mechanism. publications.gc.ca Due to the presence of the chloro- and methoxy- groups, this compound is susceptible to reaction with water. For the related compound CMME, hydrolysis yields methanol, formaldehyde (B43269), and hydrogen chloride. publications.gc.ca In the atmosphere, the compound is not expected to persist long. The atmospheric half-life of CMME is estimated to be approximately 2.4 days, with degradation occurring through reactions with hydroxyl radicals and hydrolysis in humid air. ca.gov

Biodegradation may also contribute to the breakdown of this compound. Studies on the anaerobic biodegradation of 1,2-dichloroethane (B1671644) by methanogenic bacteria have shown that it can be reductively dechlorinated through two main pathways: dihalo-elimination to form ethylene (B1197577), and hydrogenolysis which produces chloroethane (B1197429) and subsequently ethane (B1197151). nih.gov These findings suggest that similar microbial processes could potentially degrade the chlorinated ethane portion of the this compound molecule under anaerobic conditions.

Table 1: Potential Environmental Degradation Pathways for this compound

| Degradation Pathway | Environmental Compartment | Key Reactants/Conditions | Potential Products |

| Hydrolysis | Water, Humid Air | Water | Methanol, Formaldehyde, Hydrogen Chloride publications.gc.ca |

| Photo-oxidation | Atmosphere | Hydroxyl Radicals | Various smaller oxidized fragments |

| Anaerobic Biodegradation | Anaerobic Sediments/Water | Methanogenic Bacteria | Ethylene, Chloroethane, Ethane nih.gov |

Development of Greener Synthetic Routes and Methodologies

Traditional synthesis methods for this compound, also known as dichloromethyl methyl ether, often rely on harsh reagents that are problematic from a green chemistry perspective. A common laboratory-scale synthesis involves the reaction of methyl formate (B1220265) with phosphorus pentachloride in the presence of phosphorus oxychloride as a solvent. erowid.orgorgsyn.orgprepchem.com This process uses hazardous and corrosive materials and generates significant phosphorus-containing waste. Another method involves the chlorination of chlorodimethyl ether. wikipedia.org

In line with the principles of green chemistry, which advocate for waste prevention and the use of safer chemicals, research has shifted towards developing more sustainable synthetic methodologies. A significant advancement is the development of methods that avoid highly toxic reagents and byproducts. For instance, a greener route for the synthesis of the related α-halo ether, chloromethyl methyl ether (MOMCl), utilizes the exchange reaction between dimethoxymethane (B151124) and a halide donor like acetyl chloride. orgsyn.org This reaction is efficiently catalyzed by small amounts of zinc(II) salts, proceeds under mild conditions, and notably minimizes the formation of the highly carcinogenic byproduct bis(chloromethyl) ether. orgsyn.org

The broader field of green chemistry offers additional strategies that could be applied to the synthesis of this compound. These include the use of alternative, less hazardous solvents. For example, 3-methoxybutan-2-one (B3048630) has been proposed as a sustainable, bio-based alternative to chlorinated solvents in certain applications. rsc.org Furthermore, the development of novel heterogeneous catalysts, such as a zirconium oxide-supported platinum-molybdenum catalyst for producing unsymmetrical ethers from esters, points towards more sustainable and efficient manufacturing processes for ethers in general. eurekalert.org

Table 2: Comparison of Synthetic Routes for Dichloromethyl Methyl Ether

| Synthesis Method | Reagents | Conditions | Green Chemistry Considerations |

| Traditional Method | Methyl formate, Phosphorus pentachloride, Phosphorus oxychloride | Cool temperatures (10-20°C), followed by distillation orgsyn.org | Use of hazardous/corrosive reagents, generation of phosphorus waste. |

| Greener Alternative (Analogous) | Dimethoxymethane, Acetyl chloride, Zinc(II) salt catalyst | Room temperature to 40-45°C orgsyn.org | Catalytic process, avoids highly carcinogenic byproducts, milder conditions. |

Future Research Directions and Emerging Frontiers

Development of Novel Catalytic Systems for Synthesis and Transformation

Current synthetic routes to (dichloromethoxy)ethane, while effective, often present opportunities for improvement in terms of efficiency, selectivity, and sustainability. The development of novel catalytic systems is a primary focus for future research. Innovations in this area are expected to lead to more environmentally benign and cost-effective production methods.

Key research directions include:

Heterogeneous Catalysis: The design of solid-state catalysts, such as zeolites and metal-organic frameworks (MOFs), could offer significant advantages in terms of catalyst recovery and reusability. portalabpg.org.brrsc.orgresearchgate.net Researchers are investigating materials with tailored pore structures and active sites to enhance reaction rates and selectivity. rsc.orgresearchgate.net

Homogeneous Catalysis: The exploration of new organometallic complexes as homogeneous catalysts continues to be a promising avenue. The focus is on developing catalysts with high turnover numbers and frequencies, which can operate under milder reaction conditions.

Biocatalysis: The use of enzymes or whole-cell biocatalysts presents a green alternative to traditional chemical synthesis. Future work will likely involve screening for and engineering enzymes that can catalyze the formation of this compound with high stereoselectivity.

Recent studies have highlighted the potential of various catalytic systems in related transformations. For instance, metal-exchanged zeolites have been shown to be effective in the hydrolysis of chloromethane, a related organochlorine compound. portalabpg.org.br Similarly, the development of novel catalysts for methanol synthesis and the catalytic conversion of methane provide insights into potential strategies that could be adapted for this compound. dtu.dknih.gov

| Catalyst Type | Potential Advantages | Research Focus |

| Heterogeneous | Easy separation, reusability, thermal stability | Zeolites, Metal-Organic Frameworks (MOFs), supported metal nanoparticles |

| Homogeneous | High activity and selectivity, mild reaction conditions | Novel organometallic complexes, ligand design |

| Biocatalytic | High stereoselectivity, environmentally benign | Enzyme screening and engineering |

Exploration of New Derivatization Strategies for Enhanced Functionality

The functionalization of this compound is crucial for expanding its utility in various chemical syntheses and material science applications. Future research will focus on developing novel derivatization strategies to introduce a wide range of functional groups, thereby tuning its chemical and physical properties.

Emerging areas of exploration include:

Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could be employed to synthesize well-defined polymers with this compound moieties.

Click Chemistry: The use of highly efficient and specific click reactions, such as the copper-catalyzed azide-alkyne cycloaddition, can facilitate the straightforward attachment of this compound to other molecules.

Post-Polymerization Modification: The development of methods to chemically modify polymers containing this compound units will enable the creation of materials with tailored surface properties and functionalities.

The goal of these derivatization strategies is to create a toolbox of this compound-based building blocks that can be readily incorporated into more complex molecular architectures.

Integration into Advanced Functional Materials Beyond Current Scope

While the current applications of this compound are notable, its integration into a broader range of advanced functional materials represents a significant frontier for future research. wiley.comwiley-vch.de The unique combination of a dichloromethyl group and an ether linkage suggests potential for use in materials with novel electronic, optical, and mechanical properties.

Potential future applications include:

Polymer Electrolytes: The ether backbone of this compound could be beneficial for ion transport, making its derivatives candidates for solid-state polymer electrolytes in batteries and other electrochemical devices.

High-Refractive-Index Polymers: The presence of chlorine atoms can increase the refractive index of organic materials. Polymers incorporating this compound may find applications in optical films, lenses, and coatings.

Flame-Retardant Materials: The high chlorine content of this compound suggests its potential use as a monomer or additive to impart flame-retardant properties to various polymers.

The table below summarizes potential advanced material applications and the key properties of this compound that are relevant to each.

| Application Area | Relevant Property of this compound |

| Polymer Electrolytes | Ether backbone for ion conductivity |

| High-Refractive-Index Polymers | High chlorine content |

| Flame-Retardant Materials | High chlorine content |

Multiscale Modeling and Advanced Operando Studies for Deeper Mechanistic Elucidation

A fundamental understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing existing processes and designing new ones. Future research will increasingly rely on a combination of computational modeling and advanced analytical techniques.

Key approaches include:

Multiscale Modeling: This involves the use of computational methods at different levels of theory, from quantum mechanics (QM) to molecular dynamics (MD) and process simulation, to model chemical reactions and material properties across various length and time scales. researchgate.netmorressier.com

Operando Spectroscopy: Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) allow for the real-time monitoring of catalytic reactions as they occur. researchgate.net This provides valuable insights into the structure of active catalytic species and reaction intermediates. researchgate.net

These advanced studies will provide a more detailed picture of the reaction pathways, transition states, and kinetic parameters, which is crucial for the rational design of improved catalysts and reaction conditions.

Design of Chiral Analogs and Their Stereoselective Applications

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. The development of chiral analogs of this compound and their application in stereoselective synthesis is a promising area for future research.

Research in this area will likely focus on:

Asymmetric Synthesis: The development of catalytic asymmetric methods to synthesize enantiomerically pure or enriched this compound derivatives.

Chiral Building Blocks: The use of these chiral analogs as versatile building blocks for the synthesis of complex, biologically active molecules.

Stereoselective Polymerization: The investigation of stereoselective polymerization of chiral this compound-containing monomers to create polymers with controlled tacticity and helical structures.

The ability to control the stereochemistry of molecules containing the this compound motif will open up new avenues for its application in areas where chirality is a critical factor. nih.gov

Q & A

Q. How is (Dichloromethoxy)ethane identified and classified in regulatory frameworks, and what are the implications for laboratory handling?

this compound is classified as a hazardous substance under RCRA (U081 waste code) and is listed in EPA hazardous waste regulations due to its toxicity and environmental persistence . Researchers must adhere to OSHA and EPA guidelines, including proper labeling, storage in certified containers, and disposal via authorized hazardous waste facilities. Methodologically, labs should implement routine air sampling (e.g., personal breathing zone monitoring) to assess exposure levels during experiments .

Q. What are the critical safety protocols for handling this compound in experimental settings?

Key safety measures include:

- Using fume hoods and PPE (nitrile gloves, chemical-resistant aprons).

- Monitoring airborne concentrations against PAC-1 (0.04 ppm), PAC-2 (0.44 ppm), and PAC-3 (2.7 ppm) thresholds .

- Implementing spill containment kits with inert adsorbents (e.g., vermiculite).

- Training researchers in emergency procedures, such as inhalation first aid (fresh air, medical evaluation) and decontamination .

Q. How can researchers ensure compliance with EPA and OSHA requirements when using this compound?

Compliance involves:

- Documenting chemical use volumes and exposure scenarios.

- Substituting less toxic alternatives where feasible (e.g., under EPA’s Safer Choice Program).

- Collaborating with institutional safety officers to conduct risk assessments using EPA’s systematic review framework, which prioritizes modeling when monitoring data are absent .

Advanced Research Questions

Q. What methodologies are recommended for analyzing environmental degradation pathways of this compound?

Advanced studies should combine:

- Gas chromatography-mass spectrometry (GC-MS) to track degradation byproducts.

- Isotopic tracing (e.g., 13C-labeled compounds) to elucidate microbial or photolytic breakdown mechanisms, as demonstrated in ethane emission studies .

- Phase equilibria experiments under controlled humidity and temperature to simulate environmental partitioning, analogous to ammonium chloride sublimation studies .

Q. How can conflicting data on this compound’s environmental persistence be resolved?

Contradictions in persistence data may arise from variability in experimental conditions (e.g., pH, UV exposure). Researchers should:

- Conduct meta-analyses using EPA’s systematic review criteria, which screen for study quality and relevance .

- Validate models with field data from contaminated sites, adjusting for local factors like soil organic content and microbial activity.

Q. What experimental designs are optimal for assessing this compound’s toxicity in bioaccumulation studies?

- Use aquatic microcosms with model organisms (e.g., Daphnia magna) to measure LC50 values.

- Apply machine learning algorithms to predict bioaccumulation factors, leveraging existing ethane emission datasets .

- Cross-reference results with EPA’s ECOTOX database, ensuring alignment with regulatory thresholds .

Q. How can researchers address uncertainties in exposure modeling for this compound?

- Integrate probabilistic models (e.g., Monte Carlo simulations) to account for variability in inhalation rates and workplace ventilation.

- Validate models with real-time sensor data, as employed in shale gas emission studies .

- Publish negative or inconclusive data to improve risk assessment transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.